molecular formula C17H19ClN2OS B11315370 4-[(2-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11315370
M. Wt: 334.9 g/mol
InChI Key: MWPCWKLSEHOXBD-UHFFFAOYSA-N
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Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that features a cyclopenta[d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 2-chlorophenylmethylsulfanyl group: This step often involves nucleophilic substitution reactions where a suitable thiol reacts with a chlorinated precursor.

    Addition of the propyl group: This can be introduced via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thioxopyrimidines: These compounds share a similar pyrimidine core and exhibit diverse biological activities.

    Cyclopenta[d]pyrimidines: Compounds with this core structure are known for their pharmacological properties.

    Chlorophenyl derivatives: These compounds are widely studied for their potential therapeutic applications.

Uniqueness

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-PROPYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H19ClN2OS/c1-2-10-20-15-9-5-7-13(15)16(19-17(20)21)22-11-12-6-3-4-8-14(12)18/h3-4,6,8H,2,5,7,9-11H2,1H3

InChI Key

MWPCWKLSEHOXBD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3Cl

Origin of Product

United States

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